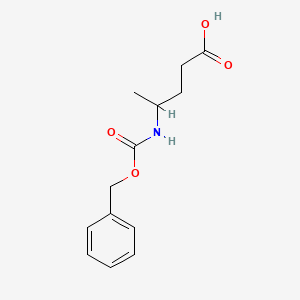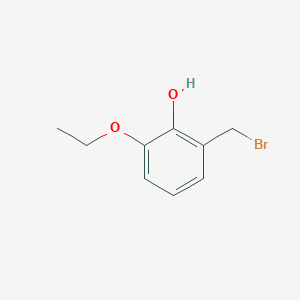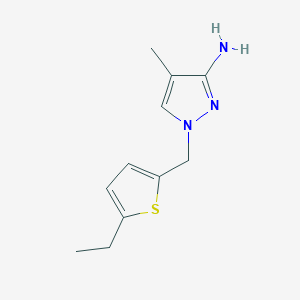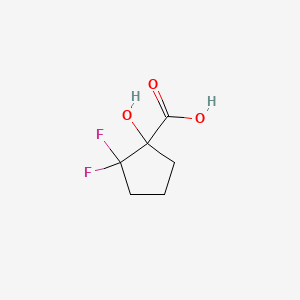
4-(Difluoromethyl)-2-fluoropyridine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Difluoromethyl)-2-fluoropyridine-3-carboxylic acid is a fluorinated heterocyclic compound It features a pyridine ring substituted with difluoromethyl and fluorine groups, as well as a carboxylic acid functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-2-fluoropyridine-3-carboxylic acid typically involves multi-step processes starting from commercially available pyridine derivatives. One common route includes:
Halogenation: Introduction of fluorine atoms into the pyridine ring using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Difluoromethylation: Introduction of the difluoromethyl group using difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone under basic conditions.
Carboxylation: Introduction of the carboxylic acid group through carboxylation reactions, often using carbon dioxide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often employ automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentration.
化学反应分析
Types of Reactions
4-(Difluoromethyl)-2-fluoropyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the difluoromethyl group to a carboxylic acid or other oxidized forms using oxidizing agents like potassium permanganate.
Reduction: Reduction of the carboxylic acid group to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the fluorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products
Oxidation: Formation of difluoromethyl ketones or carboxylic acids.
Reduction: Formation of difluoromethyl alcohols or aldehydes.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
科学研究应用
Chemistry
In chemistry, 4-(Difluoromethyl)-2-fluoropyridine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique fluorinated structure imparts desirable properties such as increased metabolic stability and lipophilicity.
Biology
In biological research, this compound is investigated for its potential as a bioisostere in drug design. The presence of fluorine atoms can enhance the binding affinity and selectivity of pharmaceutical agents.
Medicine
In medicine, derivatives of this compound are explored for their potential as anti-inflammatory, antiviral, and anticancer agents. The fluorinated groups can improve the pharmacokinetic properties of these drugs.
Industry
In the industrial sector, this compound is used in the development of agrochemicals, such as herbicides and fungicides. Its stability and reactivity make it suitable for various applications in crop protection.
相似化合物的比较
Similar Compounds
- 4-(Trifluoromethyl)-2-fluoropyridine-3-carboxylic acid
- 4-(Difluoromethyl)-3-fluoropyridine-2-carboxylic acid
- 4-(Difluoromethyl)-2-chloropyridine-3-carboxylic acid
Uniqueness
4-(Difluoromethyl)-2-fluoropyridine-3-carboxylic acid is unique due to the specific positioning of the difluoromethyl and fluorine groups on the pyridine ring. This configuration can result in distinct electronic and steric properties, influencing its reactivity and interaction with biological targets. Compared to similar compounds, it may offer improved selectivity and potency in certain applications.
属性
分子式 |
C7H4F3NO2 |
|---|---|
分子量 |
191.11 g/mol |
IUPAC 名称 |
4-(difluoromethyl)-2-fluoropyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H4F3NO2/c8-5(9)3-1-2-11-6(10)4(3)7(12)13/h1-2,5H,(H,12,13) |
InChI 键 |
OXIZBXWLUNAUOK-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C(=C1C(F)F)C(=O)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Bromo-5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B13573802.png)







![Tert-butyl4-oxo-2-thia-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13573854.png)



